REACTION_CXSMILES
|
CC(C)CC([OH:6])C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[P:22](=[S:26])([OH:25])([OH:24])[SH:23].[O-2].[Zn+2:28]>O.C(O)(C)C>[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[Zn+2:28].[O-2:6].[Zn+2:28] |f:3.4,7.8.9.10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(S)(O)(O)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation 1
|
Type
|
CUSTOM
|
Details
|
at a maximum temperature of 80° C
|
Type
|
DISTILLATION
|
Details
|
are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C
|
Type
|
ADDITION
|
Details
|
The product, containing about 9 percent by weight diluent oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mol |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)CC([OH:6])C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[P:22](=[S:26])([OH:25])([OH:24])[SH:23].[O-2].[Zn+2:28]>O.C(O)(C)C>[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[Zn+2:28].[O-2:6].[Zn+2:28] |f:3.4,7.8.9.10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(S)(O)(O)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation 1
|
Type
|
CUSTOM
|
Details
|
at a maximum temperature of 80° C
|
Type
|
DISTILLATION
|
Details
|
are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C
|
Type
|
ADDITION
|
Details
|
The product, containing about 9 percent by weight diluent oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mol |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)CC([OH:6])C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[P:22](=[S:26])([OH:25])([OH:24])[SH:23].[O-2].[Zn+2:28]>O.C(O)(C)C>[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[Zn+2:28].[O-2:6].[Zn+2:28] |f:3.4,7.8.9.10.11,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(S)(O)(O)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
alcohols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation 1
|
Type
|
CUSTOM
|
Details
|
at a maximum temperature of 80° C
|
Type
|
DISTILLATION
|
Details
|
are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C
|
Type
|
ADDITION
|
Details
|
The product, containing about 9 percent by weight diluent oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mol |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |